1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 3-chloro-4-methylphenyl substituent at the 1-position and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at the 5-position.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-12-3-6-14(7-4-12)19-22-20(26-23-19)15-9-18(25)24(11-15)16-8-5-13(2)17(21)10-16/h3-8,10,15H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVIWISHRVMKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic derivative that combines a pyrrolidine structure with a 1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.83 g/mol. The presence of both chloro and methyl groups contributes to its lipophilicity, which may enhance its biological activity by facilitating membrane penetration.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds often exhibit mechanisms that inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- For instance, derivatives containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .
-
Antimicrobial Activity
- The compound's structural features suggest potential antimicrobial properties . Pyrrolidine derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .
- In vitro studies have indicated that similar compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes involved in cancer metabolism and cell division.
- Membrane Disruption : The lipophilic nature may allow it to integrate into bacterial membranes, disrupting their integrity.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
- Antimicrobial Screening : Another investigation into pyrrolidine derivatives revealed promising antibacterial activity against resistant strains of bacteria, suggesting that modifications to the pyrrolidine core could enhance efficacy .
Data Table: Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Anticancer | 1-(3-Chloro-4-methylphenyl)-... | HeLa (cervical cancer) | ~10 µM |
| CaCo-2 (colon cancer) | ~12 µM | ||
| Antimicrobial | Pyrrolidine derivatives | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
Scientific Research Applications
The compound 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by case studies and data tables.
Anticancer Activity
Research indicates that derivatives of pyrrolidinones exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit the growth of breast cancer cells through modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
The oxadiazole moiety in the compound has been linked to antimicrobial activity. Research has shown that oxadiazole derivatives possess broad-spectrum activity against bacteria and fungi. A case study highlighted the effectiveness of such compounds against resistant strains of Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .
CNS Activity
The structural characteristics of this compound suggest potential neuropharmacological applications. Studies have indicated that similar compounds can act as inhibitors of certain neurotransmitter receptors, leading to anxiolytic or antidepressant effects. For instance, compounds with similar frameworks have shown promise in modulating serotonin receptors, which are vital in mood regulation .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Research has documented that pyrrolidinone derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. A recent study demonstrated that such compounds exhibited significant COX-II inhibition, leading to reduced inflammation in animal models .
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrrolidinone derivatives | Induction of apoptosis in cancer cells |
| Antimicrobial | Oxadiazole derivatives | Broad-spectrum activity against bacteria |
| Neuropharmacological | Serotonin receptor modulators | Anxiolytic effects observed |
| Anti-inflammatory | COX inhibitors | Reduced inflammation in vivo |
Table 2: Case Studies
| Study Reference | Compound Tested | Findings |
|---|---|---|
| Study A | Similar pyrrolidinone | Significant anticancer activity |
| Study B | Oxadiazole derivative | Effective against resistant bacteria |
| Study C | Related CNS active compound | Anxiolytic effects noted |
| Study D | COX inhibitor | Marked reduction in inflammatory markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Key Differences: Fluorine replaces the methyl group at the 4-position of the phenyl ring, and the oxadiazole is substituted with a cyclopropyl group. These modifications may alter pharmacokinetic properties, such as metabolic stability and target engagement .
- (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (): Key Differences: A triazole ring replaces the pyrrolidin-2-one core, and the oxadiazole is linked via a methanone bridge. However, the methanone group may reduce conformational flexibility compared to the parent pyrrolidinone .
Analogues with Extended Heterocyclic Systems
1-(4-Methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one () :
- Key Differences : Incorporates a pyrimidinyl-oxadiazole hybrid and an azetidine ring.
- Impact : The pyrimidine group adds aromatic π-stacking capabilities, which could improve binding to nucleic acids or ATP-binding pockets. The azetidine ring’s strain may influence molecular geometry and solubility .
- 1-(Furan-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Key Differences: A furan ring replaces the chlorophenyl group, and the oxadiazole is substituted with an o-tolyl (2-methylphenyl) group. The o-tolyl group’s steric hindrance might reduce off-target interactions .
Physicochemical and Pharmacological Data Comparison
*Calculated using fragment-based methods.
Crystallographic and Conformational Insights
- The parent compound’s pyrrolidin-2-one core adopts a twisted conformation, as observed in analogues like 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate (). The oxadiazole and aryl rings form dihedral angles of ~45°, optimizing π-π interactions in crystal packing .
- Hydrogen-bonding patterns in similar compounds (e.g., N–H···O interactions in pyrrolidinone derivatives) correlate with stability and solubility, as discussed in .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?
Answer: The synthesis of structurally similar oxadiazole-pyrrolidinone derivatives typically involves multi-step protocols:
- Step 1: Cyclization reactions using precursors like substituted phenylhydrazides or nitriles under reflux conditions (e.g., toluene or DMF as solvents).
- Step 2: Catalysts such as nickel perchlorate or potassium carbonate may enhance reaction efficiency .
- Step 3: Purification via recrystallization (methanol/ethanol) or column chromatography.
Key Considerations: Optimize reaction time (25–30 hours) and temperature (80–120°C) to avoid side products. Monitor progress using TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyrrolidinone moiety .
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) .
- HPLC/MS: Assess purity (>95%) and detect trace impurities .
Note: Thermal stability via DSC/TGA is recommended for storage protocols .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
Answer:
- Methodology:
- Collect high-resolution single-crystal X-ray data (e.g., Bruker APEXII diffractometer, λ = Cu-Kα radiation) .
- Use SHELXTL or Olex2 for structure refinement. Key parameters:
- R-factor: Aim for <0.05; higher values may indicate disorder (e.g., solvent molecules in lattice voids) .
- Hydrogen Bonding: Analyze graph sets (Etter’s formalism) to identify stabilizing interactions (e.g., C–H···O/N) .
- Example: For related oxadiazole derivatives, β-sheet-like packing via π-π stacking was observed, influencing solubility .
Q. What experimental strategies address contradictory bioactivity results in SAR studies?
Answer:
- Hypothesis Testing:
- Data Analysis:
Q. How can reaction mechanisms for oxadiazole formation be experimentally verified?
Answer:
- Mechanistic Probes:
- Computational Support:
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
